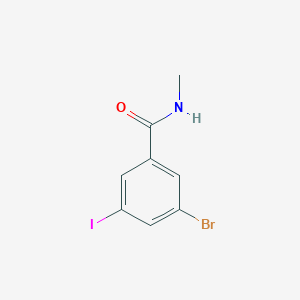

4-(4-Fluorophenyl)-2-methyl-1H-imidazole

Overview

Description

The compound “4-(4-Fluorophenyl)-2-methyl-1H-imidazole” is a fluorinated phenolic compound . Fluorinated compounds are often used as intermediates in the synthesis of pharmaceuticals .

Synthesis Analysis

While specific synthesis information for “4-(4-Fluorophenyl)-2-methyl-1H-imidazole” was not found, a related compound, “bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine”, was synthesized and characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR and mass spectra .Chemical Reactions Analysis

A fluorine-containing diphenylphosphine oxide derivative was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP). The derivative was prepared by curing a mixture of the derivative and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “4-(4-Fluorophenyl)-2-methyl-1H-imidazole” were not found, a related compound, “4-Fluorophenol”, has a melting point of 43-46 °C, a boiling point of 185 °C, and a density of 1.22 .Scientific Research Applications

Magnetic Resonance and Mass Spectrometric Characterization

- Conformational Analysis : Diaz et al. (2020) conducted a comprehensive magnetic resonance characterization of a compound structurally similar to 4-(4-Fluorophenyl)-2-methyl-1H-imidazole. Their study is the first to assign a compound with diastereotopic fluorophenyl rings, providing insights into the molecular structure and conformation of such compounds (Diaz et al., 2020).

Antibacterial Activity

- Novel Derivatives Synthesis : Darekar et al. (2020) synthesized novel derivatives of a compound similar to 4-(4-Fluorophenyl)-2-methyl-1H-imidazole and found moderate antibacterial activity against both gram-positive and gram-negative bacterial strains. This highlights the potential of such compounds in developing new antibacterial agents (Darekar et al., 2020).

Thermochemical Properties

- Physicochemical Properties Tuning : Emel’yanenko et al. (2017) explored the vapor pressures and enthalpies of vaporization of 1-(R-phenyl)-1H-imidazoles, including variants with 4-fluorophenyl groups. Their work is crucial for understanding and tuning the physicochemical properties of these compounds for practical applications (Emel’yanenko et al., 2017).

Kinase Inhibition

- Biological Testing of Novel Derivatives : Koch et al. (2008) developed and tested novel 2-alkylsulfanyl-4-(4-fluorophenyl)imidazoles for their ability to inhibit p38 MAP kinase. These compounds, by interacting with the ribose and phosphate binding site of the kinase, demonstrate the potential for therapeutic applications (Koch et al., 2008).

Interaction with Biological Molecules

- Fluorescence Interaction Studies : Jayabharathi et al. (2012) investigated the interaction between a similar compound and bovine serum albumin (BSA). Their fluorescence spectral studies show that these imidazole derivatives can effectively quench the fluorescence of BSA, indicating potential biomedical applications (Jayabharathi et al., 2012).

Anti-Arthritic and Analgesic Activity

- Pharmacological Potential : Sharpe et al. (1985) synthesized a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and found several analogues to be more potent than conventional anti-inflammatory and analgesic drugs. This research underscores the relevance of such compounds in pharmacological contexts (Sharpe et al., 1985).

Safety and Hazards

The safety data sheet for a related compound, “4-Fluorophenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These properties significantly impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Similar compounds have been found to have diverse biological activities, indicating that they may have significant molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBKDZXTYISVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-2-methyl-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)